molecular formula C8H6F2O B1356181 2,4-Difluoro-5-methylbenzaldehyde CAS No. 315204-36-5

2,4-Difluoro-5-methylbenzaldehyde

Cat. No.: B1356181
CAS No.: 315204-36-5
M. Wt: 156.13 g/mol
InChI Key: LYSSOMVTHYLRAM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-methylbenzaldehyde can be achieved through various methods. One common approach involves the electrophilic aromatic substitution of a fluorinated benzene derivative. For example, starting with 2,4-difluorotoluene, the compound can be synthesized by oxidation using reagents such as chromium trioxide (CrO3) in acetic acid. Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 2,4-Difluoro-5-methylbenzoic acid.

    Reduction: 2,4-Difluoro-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Difluoro-5-methylbenzaldehyde can be compared with other similar compounds, such as:

    2-Fluoro-5-methylbenzaldehyde: This compound has a similar structure but with only one fluorine atom, which can result in different reactivity and properties.

    2,4-Difluorobenzaldehyde: This compound lacks the methyl group, which can affect its chemical behavior and applications.

    2,4-Difluoro-5-chlorobenzaldehyde: This compound has a chlorine atom instead of a methyl group, leading to different chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

2,4-difluoro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSSOMVTHYLRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572909
Record name 2,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315204-36-5
Record name 2,4-Difluoro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-5-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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